molecular formula C8H12N4<br>C8H12N4<br>(CH3)2(CN)CN=NC(CN)(CH3)2 B3424327 2,2'-Azobis(2-methylpropionitrile) CAS No. 34241-39-9

2,2'-Azobis(2-methylpropionitrile)

Cat. No. B3424327
Key on ui cas rn: 34241-39-9
M. Wt: 164.21 g/mol
InChI Key: OZAIFHULBGXAKX-UHFFFAOYSA-N
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Patent
US04546174

Procedure details

3 ml of `Arquad 16-29` is added, followed by 2.2 equivalents of caustic soda. While maintaining the temperature at 20° C., 26 mg of 2-amino-2-methyl-propanenitrile is added over 20 minutes and the title compound is isolated as in Example 1. Yield 96%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][C:4]([CH3:8])([CH3:7])[C:5]#[N:6]>CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]>[N:3]([C:4]([CH3:8])([CH3:7])[C:5]#[N:6])=[N:3][C:4]([CH3:8])([CH3:7])[C:5]#[N:6] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
26 mg
Type
reactant
Smiles
NC(C#N)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04546174

Procedure details

3 ml of `Arquad 16-29` is added, followed by 2.2 equivalents of caustic soda. While maintaining the temperature at 20° C., 26 mg of 2-amino-2-methyl-propanenitrile is added over 20 minutes and the title compound is isolated as in Example 1. Yield 96%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][C:4]([CH3:8])([CH3:7])[C:5]#[N:6]>CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]>[N:3]([C:4]([CH3:8])([CH3:7])[C:5]#[N:6])=[N:3][C:4]([CH3:8])([CH3:7])[C:5]#[N:6] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
26 mg
Type
reactant
Smiles
NC(C#N)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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